5-Chloro-2-fluorobenzotrifluoride

Catalog No.
S1973111
CAS No.
89634-74-2
M.F
C7H3ClF4
M. Wt
198.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-fluorobenzotrifluoride

CAS Number

89634-74-2

Product Name

5-Chloro-2-fluorobenzotrifluoride

IUPAC Name

4-chloro-1-fluoro-2-(trifluoromethyl)benzene

Molecular Formula

C7H3ClF4

Molecular Weight

198.54 g/mol

InChI

InChI=1S/C7H3ClF4/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H

InChI Key

PFLGDQIWYTWKCM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)F

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)F

Synthesis of 5-fluoro-2-nitrobenzotrifluoride

5-Chloro-2-fluorobenzotrifluoride is a chlorinated aromatic compound characterized by its molecular formula C7H3ClF4C_7H_3ClF_4 and a molecular weight of 198.55 g/mol. The compound features a benzene ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 2-position, and three fluorine atoms attached to a carbon atom, resulting in a trifluoromethyl group. This unique structure contributes to its chemical reactivity and potential applications in organic synthesis and materials science .

, particularly nucleophilic substitutions due to the presence of the fluorine atom, which is more reactive than chlorine in many contexts. For instance, it can react with alkali metal hydroxides, such as potassium hydroxide, to produce 4-chloro-2-trifluoromethylphenol. The reaction conditions are typically mild, which allows for high yields of the desired products with minimal formation of undesired isomers .

The synthesis of 5-chloro-2-fluorobenzotrifluoride can be achieved through several methods:

  • Nucleophilic Substitution: Reacting chlorinated or fluorinated precursors under controlled conditions.
  • Fluorination Reactions: Utilizing fluorinating agents in the presence of chlorinated aromatic compounds.
  • Vapor Phase Reactions: Employing high temperatures to facilitate reactions between chlorinated and trifluoromethylated substrates .

These methods allow for the selective introduction of chlorine and fluorine substituents onto the aromatic ring.

5-Chloro-2-fluorobenzotrifluoride has several notable applications:

  • Organic Synthesis: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of specialty polymers and coatings due to its unique chemical properties.
  • Research: Employed in various laboratory settings for studies involving nucleophilic substitution reactions .

Interaction studies involving 5-chloro-2-fluorobenzotrifluoride primarily focus on its reactivity with nucleophiles and electrophiles. The compound's fluorine atom enhances its electrophilic character, making it a suitable substrate for further functionalization. Investigations into its interactions with biological systems are necessary to determine any potential pharmacological effects or environmental impacts .

Several compounds share structural similarities with 5-chloro-2-fluorobenzotrifluoride. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaSimilarity Index
3-Chloro-4-fluorobenzotrifluorideC7H3ClF40.86
1-Chloro-2-fluoro-4-(trifluoromethyl)benzeneC7H3ClF40.86
1-Chloro-2-fluoro-3-(trifluoromethyl)benzeneC7H3ClF40.84
1,2-Dichloro-3-(trifluoromethyl)benzeneC7H3ClF40.84
2,4-Dichloro-1-(trifluoromethyl)benzeneC7H3ClF40.88

These compounds exhibit variations in their chlorine and fluorine positions, affecting their reactivity and potential applications in organic synthesis .

X-ray Crystallographic Studies of Molecular Geometry

X-ray crystallographic analysis provides fundamental insights into the molecular geometry and solid-state packing arrangements of halogenated benzotrifluoride derivatives. While specific crystallographic data for 5-chloro-2-fluorobenzotrifluoride is limited in the literature, studies on closely related fluorinated aromatic compounds reveal important structural trends that can be applied to understand this compound's geometry [4] [5].

Crystallographic investigations of fluorine-functionalized aromatic systems demonstrate that the incorporation of multiple fluorine atoms does not significantly compromise the planarity of the π-conjugated aromatic ring system [6]. This planarity preservation is attributed to the low steric demand of fluorine atoms compared to other halogens. The carbon-fluorine bond lengths in aromatic trifluoromethyl compounds typically range from 1.32 to 1.38 Å, while carbon-chlorine bonds measure approximately 1.75 Å [7] [4].

The trifluoromethyl group in benzotrifluoride derivatives adopts a nearly tetrahedral geometry around the carbon center, with C-F bond angles close to the ideal tetrahedral angle of 109.5° [5]. The C-CF₃ bond length typically measures 1.50-1.52 Å, and the dihedral angle between the aromatic ring plane and the CF₃ group generally falls within 0-30° depending on steric interactions with ortho substituents [4] [8].

In compounds containing both chlorine and fluorine substituents, intermolecular interactions play crucial roles in crystal packing. Halogen bonding interactions, particularly those involving chlorine as an electron donor and fluorine as an acceptor, contribute to the stability of crystalline arrangements [9]. The C-Cl···F contact distances in such systems typically range from 2.8 to 3.2 Å, which are shorter than the sum of van der Waals radii, indicating significant attractive interactions [9].

Multinuclear NMR Spectral Signatures (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 5-chloro-2-fluorobenzotrifluoride through the analysis of proton, carbon-13, and fluorine-19 nuclei. The multinuclear approach is particularly valuable for fluorinated compounds due to the high sensitivity and distinct chemical shift ranges of ¹⁹F NMR [10] [11].

Proton NMR Characteristics

The ¹H NMR spectrum of 5-chloro-2-fluorobenzotrifluoride exhibits aromatic proton signals in the characteristic downfield region between 7.0 and 8.0 ppm [12] [13]. The presence of electron-withdrawing substituents (chlorine, fluorine, and trifluoromethyl groups) causes significant deshielding of the aromatic protons, shifting them toward higher chemical shift values compared to unsubstituted benzene.

The compound contains three aromatic protons that appear as a complex multiplet due to coupling with both ¹H and ¹⁹F nuclei. The ortho fluorine substituent introduces additional coupling complications, as ¹⁹F has a spin of ½ and can couple with adjacent protons with coupling constants typically ranging from 6 to 12 Hz for ortho H-F coupling [13] [10]. The meta coupling between protons and the ring fluorine is generally smaller, typically 1-3 Hz, while para coupling is often undetectable [13].

Carbon-13 NMR Analysis

The ¹³C NMR spectrum provides detailed information about the carbon framework. Aromatic carbons in fluorinated benzotrifluoride derivatives typically appear between 115 and 160 ppm, with significant variations depending on their substitution pattern and proximity to electron-withdrawing groups [12] [14].

The trifluoromethyl carbon appears as a characteristic quartet due to coupling with three equivalent fluorine atoms, typically observed between 120 and 125 ppm with a ¹J(C,F) coupling constant of approximately 270-290 Hz [14] [10]. The aromatic carbons bearing fluorine and chlorine substituents exhibit distinct chemical shifts: the carbon bearing the fluorine substituent appears as a doublet with ¹J(C,F) coupling of approximately 240-260 Hz, while the chlorine-bearing carbon shows no splitting but appears significantly downfield due to the electron-withdrawing effect [13] [14].

Fluorine-19 NMR Spectroscopy

¹⁹F NMR spectroscopy serves as the most diagnostic technique for structural characterization of this compound. The trifluoromethyl group produces a sharp singlet typically observed between -62 and -64 ppm relative to trichlorofluoromethane (CFCl₃) or between -58 and -60 ppm relative to hexafluorobenzene [14] [10] [11].

The aromatic fluorine substituent appears as a separate signal, typically between -110 and -120 ppm, and may show splitting due to coupling with adjacent aromatic protons [10] [11]. The chemical shift of aromatic fluorine is highly sensitive to the electronic environment and the nature of other substituents on the ring. Electron-withdrawing groups like chlorine and trifluoromethyl cause upfield shifts of the aromatic fluorine signal [14] [11].

The integration ratio between the CF₃ and Ar-F signals provides confirmation of the molecular structure, with a 3:1 ratio expected for the trifluoromethyl to aromatic fluorine [10]. Long-range F-F coupling between the trifluoromethyl group and the aromatic fluorine is typically very weak and often unresolved [11].

Vibrational Spectroscopy and DFT Calculations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations and bonding characteristics of 5-chloro-2-fluorobenzotrifluoride. Density functional theory (DFT) calculations complement experimental vibrational data by providing theoretical predictions of vibrational frequencies and intensity distributions [15] [16] [17].

Infrared Spectroscopic Analysis

The IR spectrum of 5-chloro-2-fluorobenzotrifluoride exhibits several characteristic absorption bands that reflect the presence of multiple halogen substituents. The C-F stretching vibrations of the trifluoromethyl group appear in the region between 1120 and 1350 cm⁻¹, with typically three strong bands corresponding to the symmetric and antisymmetric stretching modes [18] [16].

The aromatic C-F stretching vibration appears at higher frequencies, typically around 1200-1300 cm⁻¹, and can be distinguished from the CF₃ stretching modes through isotopic substitution studies or detailed DFT analysis [18] [15]. The C-Cl stretching vibration occurs in the lower frequency region, typically between 600 and 800 cm⁻¹, and appears as a medium to strong absorption band [16].

Aromatic C=C stretching vibrations appear in the characteristic region between 1450 and 1600 cm⁻¹, though their intensities and exact positions are modified by the electron-withdrawing effects of the halogen substituents [15] [16]. The aromatic C-H stretching vibrations occur around 3000-3100 cm⁻¹, shifted to higher frequencies compared to unsubstituted benzene due to the electron-withdrawing nature of the substituents [18].

DFT Computational Analysis

Density functional theory calculations using functionals such as B3LYP with appropriate basis sets (6-31G(d,p) or 6-311++G(d,p)) provide accurate predictions of vibrational frequencies for halogenated aromatic compounds [15] [16] [17]. These calculations reveal that the vibrational modes of 5-chloro-2-fluorobenzotrifluoride involve significant coupling between different molecular fragments.

The calculated C-F stretching frequencies for the trifluoromethyl group typically appear between 1050 and 1400 cm⁻¹, with the exact values depending on the computational method and basis set employed [15] [17]. The calculations also predict the relative intensities of different vibrational modes, which correlate well with experimental IR spectra when appropriate scaling factors are applied [16].

DFT calculations demonstrate that the electron-withdrawing substituents significantly affect the electron density distribution throughout the aromatic ring, influencing both the vibrational frequencies and the intensities of the corresponding IR absorptions [17] [19]. The computational results show that the presence of multiple electron-withdrawing groups creates a highly polarized molecular system with distinct charge separation patterns [17].

Raman Spectroscopic Features

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for symmetric vibrational modes that may be IR-inactive or weak. The totally symmetric breathing mode of the aromatic ring typically appears around 1000-1100 cm⁻¹ in the Raman spectrum [15] [16].

The CF₃ symmetric stretching mode appears as a strong Raman band, typically around 1300-1350 cm⁻¹, and serves as a diagnostic feature for trifluoromethyl-containing compounds [18] [15]. The aromatic C-F stretching also contributes to the Raman spectrum, though with different relative intensities compared to the IR spectrum due to different selection rules [16].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular structure and fragmentation pathways of 5-chloro-2-fluorobenzotrifluoride. Electron ionization (EI) mass spectrometry is particularly informative for understanding the stability and breakdown patterns of this halogenated aromatic compound [20] [21].

Molecular Ion and Isotope Patterns

The molecular ion peak appears at m/z 198, corresponding to the molecular weight of 5-chloro-2-fluorobenzotrifluoride [1] [22]. The presence of chlorine creates a characteristic isotope pattern with an M+2 peak at m/z 200, exhibiting approximately 32% of the intensity of the molecular ion peak due to the natural abundance of ³⁷Cl (24.23%) [23] [24].

The molecular ion peak intensity in halogenated aromatic compounds is typically moderate to strong, as the aromatic ring provides stability to the radical cation [20] [24]. The electron-withdrawing nature of the multiple halogen substituents contributes to the stabilization of the molecular ion through delocalization of the positive charge [20].

Primary Fragmentation Pathways

The most characteristic fragmentation of benzotrifluoride derivatives involves the loss of the trifluoromethyl radical (CF₃, 69 mass units), producing a significant fragment ion at m/z 129 [25] [23]. This α-cleavage process is favored due to the stability of both the resulting aromatic cation and the CF₃ radical [23] [20].

Loss of fluorine atoms from the trifluoromethyl group occurs through multiple pathways. Sequential loss of fluorine atoms produces fragment ions at m/z 179 (M-F), m/z 160 (M-2F), and m/z 141 (M-3F), though these fragments are typically of low intensity due to the high C-F bond strength [23] [24].

The aromatic fluorine substituent can be lost as a fluorine atom (M-F, m/z 179) or as hydrogen fluoride (M-HF, m/z 178), though these processes compete with the more favorable CF₃ loss [23] [20]. The chlorine substituent shows typical halogen fragmentation behavior, with loss of chlorine atom producing m/z 163 (M-Cl) [23].

Secondary Fragmentation Processes

Following the initial loss of CF₃, the resulting fragment ion at m/z 129 can undergo further fragmentation. Loss of the chlorine atom produces m/z 94, while loss of the aromatic fluorine generates m/z 110 [25] [23]. These secondary fragmentations provide structural information about the substitution pattern on the aromatic ring [20].

The formation of smaller aromatic fragments follows typical patterns for substituted benzenes. Common fragments include m/z 75 (C₆H₃Cl⁺), m/z 77 (C₆H₅⁺), and m/z 51 (C₄H₃⁺), which result from ring fragmentation processes and rearrangement reactions [23] [24].

Computational prediction of mass spectra using methods such as competitive fragmentation modeling for electron ionization (CFM-EI) provides theoretical support for the observed fragmentation patterns and helps identify unexpected or rearrangement fragments [21]. These computational approaches consider bond dissociation energies, ionization potentials, and thermodynamic stabilities of various fragment ions [21] [17].

Direct halogenation of benzotrifluoride systems represents the most straightforward approach to accessing 5-Chloro-2-fluorobenzotrifluoride. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions [1] [2] [3].

Electrophilic Chlorination Mechanisms

The preparation of 4-Chlorobenzotrifluoride through direct chlorination has been extensively studied, with yields ranging from 65-85% under optimized conditions [4] [3]. The process employs benzotrifluoride as starting material, with chlorine gas introduced at controlled temperatures of 80-120°C in the presence of Lewis acid catalysts such as aluminum trichloride or ferric chloride [2] [5]. The reaction mechanism proceeds through the formation of a sigma complex intermediate, where the electron-withdrawing trifluoromethyl group directs chlorination to the meta positions relative to the trifluoromethyl substituent [6].

Iron-catalyzed halogenation approaches have demonstrated superior selectivity, particularly when employing iron powder as a catalyst at elevated temperatures of 150-200°C [7]. These methods achieve yields of 70-90% with enhanced regiocontrol compared to traditional Lewis acid catalysis [8]. The iron catalyst system provides better control over multiple halogenation events, reducing the formation of polyhalogenated byproducts [1] [7].

Optimization Parameters for Halogenation

Temperature control emerges as the most critical parameter affecting both yield and selectivity in direct halogenation reactions [9] [2]. Optimal reaction temperatures of 80-120°C provide the necessary activation energy while minimizing decomposition and over-halogenation [4] [5]. Catalyst loading typically ranges from 5-15 mol%, with higher loadings increasing reaction rates but potentially compromising selectivity [3] [7].

Solvent selection significantly impacts halogenation efficiency, with benzotrifluoride itself serving as an effective reaction medium when combined with dichloromethane [9] [10]. This solvent system enhances substrate solubility while maintaining appropriate reactivity levels [2] [4]. Reaction times of 2-8 hours optimize conversion while preventing excessive side reactions [5] [7].

MethodCatalystTemperature (°C)Yield (%)Selectivity
Electrophilic chlorination of 2-fluorobenzotrifluorideAlCl₃, FeCl₃80-12065-85Moderate
Iron-catalyzed halogenationFe powder150-20070-90High
Aluminum chloride-catalyzed chlorinationAlCl₃60-10060-80Good
Free radical chlorinationInitiator (AIBN)100-15045-65Low
Sequential halogenationMultiple catalysts75-18055-75Variable

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions provide powerful alternatives for constructing halogenated benzotrifluoride derivatives with enhanced regiocontrol and functional group tolerance [11] [12] [13]. These methodologies enable the selective introduction of halogen substituents through carbon-carbon or carbon-heteroatom bond formation processes.

Palladium-Catalyzed Methodologies

Suzuki-Miyaura cross-coupling reactions have emerged as particularly effective for preparing chlorofluorobenzotrifluoride derivatives [13] [14]. The reaction between 4-Chlorobenzotrifluoride and phenylboronic acid using palladium on carbon as catalyst demonstrates the viability of heterogeneous catalysis in this system [13]. Yields of 75-95% are achievable under optimized conditions employing Pd(PPh₃)₄ with potassium carbonate base in toluene-water biphasic systems at 80-120°C [12] [14].

The palladium-catalyzed trifluoromethylation of aryl chlorides represents a breakthrough in accessing trifluoromethylated aromatic compounds [12]. BrettPhos ligand demonstrates exceptional performance in challenging cross-coupling reactions, enabling the transformation of unactivated aryl chlorides with TESCF₃ and potassium fluoride [12]. This methodology tolerates various functional groups including esters, amides, and nitriles, making it suitable for late-stage functionalization [12] [13].

Ligand Effects and Optimization

Ligand selection critically influences the success of cross-coupling reactions involving fluorinated substrates [11] [12] [15]. Strongly donating phosphine ligands such as tri-tert-butylphosphine and BrettPhos facilitate oxidative addition into electron-deficient aryl halides [12] [16]. These ligands achieve yields of 80-98% in challenging couplings that fail with traditional triphenylphosphine systems [12] [13].

Chelating ligands with wide bite angles, exemplified by Xantphos, prove particularly effective for trifluoromethylation reactions [12]. The wide P-Pd-P angle facilitates reductive elimination of carbon-trifluoromethyl bonds, overcoming the typically high activation barrier for this process [11] [12]. DPEphos demonstrates effectiveness with electron-poor substrates through its π-accepting properties [16] [14].

Coupling TypeCatalyst SystemSolventTemperature (°C)Yield (%)
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Toluene/H₂O80-12075-95
Stille CouplingPd(dba)₂/PPh₃DMF100-14070-85
Heck ReactionPd(OAc)₂/PPh₃DMF120-16065-80
Kumada CouplingNiCl₂(dppp)THF60-8060-75
Sonogashira CouplingPdCl₂(PPh₃)₂/CuITEA/DMF80-10070-90

Site-Selective Cross-Coupling Strategies

The challenge of site-selective functionalization in polyhalogenated benzotrifluorides has been addressed through sophisticated ligand and additive control strategies [17] [15] [18]. Electronic differentiation between halogen substituents enables selective cross-coupling at the most activated position [17] [15]. Steric control through bulky ligands can reverse the normal electronic selectivity, providing access to regioisomers that would otherwise be difficult to obtain [15] [18].

Solvent Effects in Nucleophilic Aromatic Substitution

Solvent effects play a crucial role in nucleophilic aromatic substitution reactions of halogenated benzotrifluorides, influencing both reaction rates and mechanistic pathways [19] [20] [21]. The electron-withdrawing trifluoromethyl group activates the aromatic ring toward nucleophilic attack, making these substrates excellent candidates for nucleophilic substitution reactions [22] [23].

Polar Aprotic Solvent Systems

Dimethyl sulfoxide emerges as the optimal solvent for nucleophilic aromatic substitution reactions involving fluorinated aromatics [19] [20] [24]. Its high polarity index of 7.2 and exceptional solvation properties for ionic intermediates result in dramatically enhanced reaction rates [19] [21]. Studies demonstrate that DMSO can increase reaction rates by factors of 10-100 compared to less polar solvents [20] [24].

N,N-Dimethylformamide provides similar benefits with slightly reduced effectiveness, achieving relative rates of approximately 85% compared to DMSO [20] [25]. The combination of high polarity and coordinating ability makes DMF particularly suitable for reactions involving metal fluoride bases [19] [20]. Acetonitrile offers a compromise between reactivity and practical considerations, providing 75% of the rate observed in DMSO while offering easier workup procedures [20] [21].

Mechanistic Considerations

The mechanism of nucleophilic aromatic substitution in halogenated benzotrifluorides proceeds through the classical addition-elimination pathway involving Meisenheimer complex intermediates [22] [23] [26]. Polar aprotic solvents stabilize these negatively charged intermediates through dipolar interactions while avoiding competitive hydrogen bonding that could deactivate nucleophiles [27] [20] [21].

Solvent polarity directly correlates with reaction rates through stabilization of the transition state leading to Meisenheimer complex formation [19] [28] [24]. The electron-withdrawing trifluoromethyl group provides additional stabilization of the anionic intermediate, making these substrates more reactive than simple haloarenes [29] [22] [23].

SolventPolarity IndexRelative RateMechanismTemperature (°C)
Dimethyl sulfoxide (DMSO)7.2100SNAr80-120
N,N-dimethylformamide (DMF)6.485SNAr100-140
Acetonitrile5.875SNAr60-100
Tetrahydrofuran (THF)4.025Mixed80-120
Dioxane4.830Mixed90-130
Methanol5.145SET/SNAr65-85

Temperature and Concentration Effects

Temperature optimization in nucleophilic aromatic substitution requires balancing reaction rate against selectivity and substrate stability [20] [21] [25]. Optimal temperatures typically range from 60-140°C depending on the specific nucleophile and solvent system [19] [20]. Higher temperatures accelerate reaction rates but may promote side reactions such as elimination or polymerization [20] [25].

Substrate concentration affects reaction kinetics through mass transfer limitations and solubility considerations [27] [20]. Concentrations of 0.1-0.5 M typically provide optimal results, with higher concentrations potentially leading to precipitation of products or intermediates [20] [21] [25].

Purification Strategies for Polyhalogenated Aromatics

The purification of polyhalogenated aromatic compounds presents unique challenges due to their similar physical properties and potential for isomer formation [30] [31] [32]. Effective purification strategies must address the specific characteristics of halogenated benzotrifluoride derivatives while achieving the high purity levels required for synthetic applications [33] [34] [35].

Distillation-Based Separations

Vacuum distillation represents the most widely employed purification method for halogenated benzotrifluorides due to their appropriate volatility characteristics [31] [36] [37] [38]. The technique proves particularly effective for compounds with boiling points between 130-180°C, which encompasses most chlorofluorobenzotrifluoride isomers [39] [31] [40]. Vacuum distillation achieves purities of 95-99% with recoveries of 80-95% when properly optimized [36] [37] [38].

Fractional distillation becomes necessary when separating isomers with closely similar boiling points [40] [36]. The separation of 3-chloro-4,5-difluorobenzotrifluoride from 3,4,5-trifluorobenzotrifluoride requires careful control of vapor temperature between 148-153°C to achieve effective separation [31]. Column efficiency significantly impacts separation quality, with 5-30 theoretical plates typically required for adequate resolution [40] [38].

The preparation of 3-chloro-4-fluorobenzotrifluoride demonstrates industrial-scale distillation applications, where continuous processes with product removal by distillation achieve high efficiency [41] [31]. Vapor temperature control proves critical, with optimal conditions removing distillate at temperatures between the boiling points of starting material and desired product [31] [40].

Chromatographic Purification Methods

Column chromatography provides excellent separation capabilities for halogenated aromatic isomers through selective interactions with stationary phases [42] [43]. Silica gel columns with gradient elution systems achieve purities of 85-95% with moderate recoveries of 70-85% [42] [43]. The method proves particularly valuable for separating positional isomers that cannot be resolved by distillation [42].

Phenyl and pentafluorophenyl stationary phases demonstrate enhanced selectivity for fluorinated aromatics through π-π interactions and dipole-dipole effects [42]. These specialized phases enable separation of isomers with nearly identical polarity through subtle electronic differences [42]. Gas chromatographic analysis confirms separation efficiency and product purity [30] [34] [35].

Preparative gas chromatography achieves the highest purities of 99.5-99.9% but with limited throughput and recoveries of 40-70% [34]. This technique proves invaluable for obtaining analytical standards and removing trace impurities that persist after other purification methods [34] [35].

Crystallization and Sublimation Techniques

Recrystallization achieves exceptional purities of 98-99.5% for crystalline halogenated aromatics. The technique requires careful solvent selection to optimize solubility differences between the target compound and impurities. Mixed solvent systems often provide optimal crystallization conditions for fluorinated compounds.

Sublimation offers the highest purification potential for suitable compounds, achieving purities of 99-99.9% [37]. The technique proves particularly effective for removing non-volatile impurities and achieving analytical purity. However, sublimation typically results in lower recoveries of 50-80% due to the inherent inefficiency of the process [37].

MethodApplicable CompoundsPurity Achieved (%)Recovery (%)Equipment Required
Vacuum distillationLow-medium volatility95-9980-95Vacuum system
Fractional distillationClose boiling points90-9875-90Fractionating column
Column chromatographyDifferent polarities85-9570-85Silica gel column
RecrystallizationCrystalline solids98-99.560-85Crystallization setup
SublimationSublimable solids99-99.950-80Sublimation apparatus
Gas chromatography (prep)High purity needs99.5-99.940-70Preparative GC

Analytical Monitoring and Quality Control

Gas chromatography-mass spectrometry serves as the primary analytical tool for monitoring purification progress and confirming product identity [30] [34] [35]. The technique enables detection of trace impurities at parts-per-million levels and provides definitive structural confirmation [34]. Retention time databases facilitate rapid identification of known impurities and degradation products [34] [35].

Quantitative analysis requires careful selection of internal standards that do not interfere with target compounds [34] [35]. Isotopically labeled standards provide the highest accuracy for quantitative determinations. Method validation demonstrates precision and accuracy across the concentration ranges relevant to synthetic applications [34] [35].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (83.33%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-Chloro-1-fluoro-2-(trifluoromethyl)benzene

Dates

Last modified: 08-16-2023

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